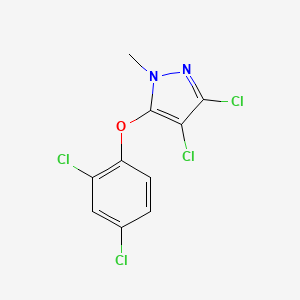

3,4-dichloro-5-(2,4-dichlorophenoxy)-1-methyl-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3,4-dichloro-5-(2,4-dichlorophenoxy)-1-methyl-1H-pyrazole" is a pyrazole derivative, which is a class of organic compounds characterized by a five-membered ring structure composed of three carbon atoms and two nitrogen atoms at adjacent positions. Pyrazole derivatives are known for their diverse biological activities and potential applications in various fields, including pharmaceuticals and agriculture .

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the annulation method or the condensation/cyclization reaction. For instance, the synthesis of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate was achieved through a 3+2 annulation method, starting from ethyl acetoacetate and benzaldehyde via the Knoevenagel approach, followed by cyclocondensation with phenylhydrazine hydrochloride . Similarly, other pyrazole derivatives were synthesized by condensation of chalcone derivatives with hydrazine or phenylhydrazine hydrochloride under reflux conditions .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using single crystal X-ray diffraction studies. These structures are stabilized by various intermolecular interactions, such as hydrogen bonds and π-π stacking interactions . The dihedral angles between the rings in the molecules indicate the degree of planarity or twisted conformation, which can affect the compound's properties .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including cyclization and transamidation, to introduce different functional groups and optimize their biological activities . The reactivity of these compounds is influenced by the electronic distribution within the molecule, which can be studied using computational methods such as Density Functional Theory (DFT) .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as thermal stability, electronic structure, and optical properties, can be characterized using techniques like NMR, mass spectra, FT-IR, UV-Visible, and thermogravimetric analysis (TG-DTG) . Computational studies, including DFT calculations and Natural Bond Orbital (NBO) analysis, provide insights into the electronic transitions, molecular electrostatic potential, and thermodynamic properties at different temperatures . These properties are crucial for understanding the behavior of the compounds in various environments and their potential applications.

Scientific Research Applications

Chemistry and Heterocycles Synthesis

- The chemical compound 3,4-dichloro-5-(2,4-dichlorophenoxy)-1-methyl-1H-pyrazole is recognized for its role as a building block in the synthesis of heterocyclic compounds. Its unique reactivity makes it valuable for generating various classes of heterocyclic compounds and dyes. This includes the synthesis of pyrazolo-imidazoles, -thiazoles, spiropyridines, spiropyrroles, spiropyrans, and others. The compound provides mild reaction conditions for the generation of versatile cynomethylene dyes from a broad range of precursors (Gomaa & Ali, 2020).

Synthesis and Bioevaluation

- The compound is instrumental in synthesizing pyrazole derivatives, which have shown significant agrochemical and pharmaceutical activities. Various pyrazole derivatives synthesized using this compound have displayed potential physical and chemical properties like herbicidal, antimicrobial, antifungal, antiviral, and antioxidant activities (Sheetal et al., 2018).

Medicinal Chemistry and Biological Activity

- Methyl-substituted pyrazoles, derived from this compound, are reported to exhibit a wide spectrum of biological activities. The compound aids in synthesizing pyrazoles that are used as medicinal scaffolds. These have shown effectiveness in various fields of medicinal chemistry due to their potent medicinal properties (Sharma et al., 2021).

Multicomponent Synthesis for Bioactive Molecules

- The compound is utilized in multicomponent reactions for synthesizing biologically active molecules containing the pyrazole moiety. The use of this compound in the synthesis process facilitates the creation of molecules with antibacterial, anticancer, antifungal, antioxidant, and other diverse biological activities, reflecting its importance in pharmaceutical and medicinal chemistry (Becerra et al., 2022).

properties

IUPAC Name |

3,4-dichloro-5-(2,4-dichlorophenoxy)-1-methylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl4N2O/c1-16-10(8(13)9(14)15-16)17-7-3-2-5(11)4-6(7)12/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSYZMSKUZLCGLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)Cl)Cl)OC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl4N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide](/img/structure/B2517819.png)

![3-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-2H-chromen-2-one](/img/structure/B2517822.png)

![2-[4-Methyl-3-(morpholin-4-ylsulfonyl)phenyl]-1,3-benzothiazole](/img/structure/B2517823.png)

![(Z)-13-acetyl-2-(2-methoxybenzylidene)-5-methyl-5,11-dihydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocin-1(2H)-one](/img/structure/B2517825.png)

![9-(Furan-2-ylmethyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2517826.png)

![N-(2,5-dimethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2517836.png)

![2-(4-ethylphenyl)-5-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2517837.png)